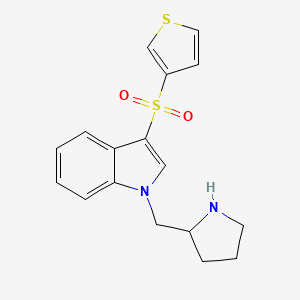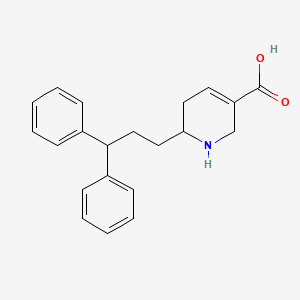![molecular formula C8H13N B12517947 2-Azatricyclo[3.3.1.0~2,8~]nonane CAS No. 792920-88-8](/img/structure/B12517947.png)
2-Azatricyclo[3.3.1.0~2,8~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azatricyclo[3.3.1.0~2,8~]nonane is a nitrogen-containing heterocyclic compound with a unique tricyclic structure. This compound is of significant interest in the field of organic chemistry due to its rigid and compact structure, which imparts unique chemical and physical properties. The presence of nitrogen in the ring system makes it a valuable scaffold for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[3.3.1.0~2,8~]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method utilizes a δ-C-carbonylation reaction, where tertiary alkylamines undergo a radical-induced cyclization to form the tricyclic structure . Another strategy involves the intramolecular Michael addition, where an azomethine ylide undergoes cycloaddition to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[3.3.1.0~2,8~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azatricyclo[3.3.1.0~2,8~]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azatricyclo[3.3.1.0~2,8~]nonane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The rigid structure of the compound allows for precise binding to target molecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
2-Azatricyclo[3.3.1.0~2,8~]nonane can be compared with other similar compounds, such as:
2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0~3,7~]nonane (PATN): This compound has additional nitro groups, making it highly energetic and suitable for use in explosives.
2,4,6,8,9,9-Hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0~3,7~]nonane (HNTATN): Similar to PATN, but with a different arrangement of nitro groups, affecting its stability and reactivity.
2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0~3,7~]nonane (TAOTN):
The uniqueness of this compound lies in its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
792920-88-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.02,8]nonane |
InChI |
InChI=1S/C8H13N/c1-2-7-8-5-6(1)3-4-9(7)8/h6-8H,1-5H2 |
InChI Key |
DUCSLGUMSKJJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3N2CCC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
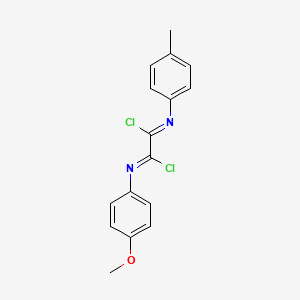
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
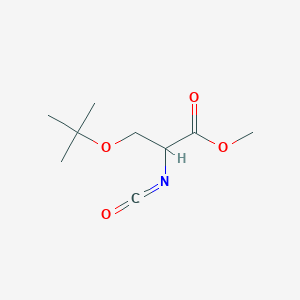
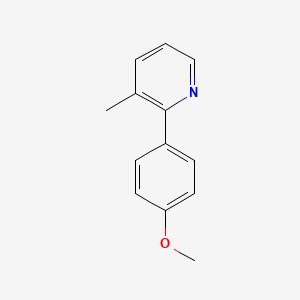
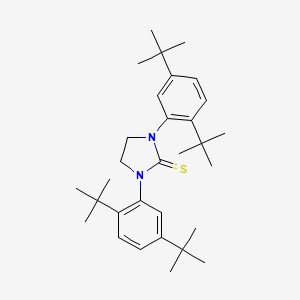
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
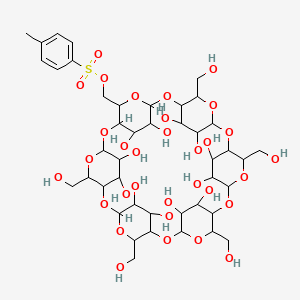
![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)
